molecular formula C10H5BrClNO2 B6227611 7-bromo-2-chloroquinoline-3-carboxylic acid CAS No. 1017172-93-8

7-bromo-2-chloroquinoline-3-carboxylic acid

Cat. No.: B6227611
CAS No.: 1017172-93-8
M. Wt: 286.5
InChI Key:
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Description

7-Bromo-2-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 2nd positions, respectively, on the quinoline ring, with a carboxylic acid group at the 3rd position. The unique substitution pattern on the quinoline ring imparts distinct chemical and biological properties to this compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-chloroquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the bromine atom can be replaced by various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of derivatives such as alcohols or aldehydes.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms facilitate the formation of carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: Palladium catalysts, boronic acids

Major Products:

    Substituted Quinoline Derivatives: Products with various functional groups replacing the halogen atoms.

    Oxidized or Reduced Derivatives: Alcohols, aldehydes, or ketones derived from the carboxylic acid group.

Scientific Research Applications

Chemistry: 7-Bromo-2-chloroquinoline-3-carboxylic acid is used as an intermediate in the synthesis of more complex quinoline derivatives. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore the biological activities of this compound and its derivatives.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific quinoline-based structures.

Mechanism of Action

The mechanism of action of 7-bromo-2-chloroquinoline-3-carboxylic acid in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The presence of halogen atoms may enhance its binding affinity and specificity towards certain biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2-Chloroquinoline-3-carboxylic Acid: Lacks the bromine atom at the 7th position, which may result in different chemical and biological properties.

    7-Bromoquinoline-3-carboxylic Acid:

    Quinoline-3-carboxylic Acid: The parent compound without any halogen substitutions, serving as a basis for comparison.

Uniqueness: The combination of bromine and chlorine atoms on the quinoline ring of 7-bromo-2-chloroquinoline-3-carboxylic acid imparts unique chemical reactivity and potential biological activities that are distinct from its analogs. This makes it a compound of interest for further research and development in various scientific fields.

Properties

CAS No.

1017172-93-8

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.5

Purity

95

Origin of Product

United States

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